molecular formula C12H18O2 B183858 1,4-Benzenedipropanol CAS No. 19417-58-4

1,4-Benzenedipropanol

Cat. No.: B183858
CAS No.: 19417-58-4
M. Wt: 194.27 g/mol
InChI Key: UTDREDDDGVJRGG-UHFFFAOYSA-N
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Description

1,4-Benzenedipropanol is an organic compound with the molecular formula C12H18O2 It consists of a benzene ring substituted with two propanol groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedipropanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol. This reaction is typically carried out using a transition-metal-based homogeneous catalyst, such as ruthenium, under hydrogen-borrowing conditions. The reaction proceeds through the dehydrogenation of both alcohols to form corresponding aldehydes, followed by cross-aldol condensation and subsequent hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to achieving high yields and purity. The hydrogenative depolymerization of polyethylene terephthalate (PET) is another potential route for obtaining 1,4-benzenedimethanol, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedipropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,4-benzenedipropane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1,4-Benzenedipropanal or 1,4-benzenedipropanoic acid.

    Reduction: 1,4-Benzenedipropane.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Benzenedipropanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-benzenedipropanol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedimethanol: Similar structure but with hydroxyl groups directly attached to the benzene ring.

    1,4-Benzenediol: Contains hydroxyl groups directly attached to the benzene ring without the propanol side chains.

    1,4-Benzenedipropane: Similar structure but with alkane chains instead of alcohol groups.

Uniqueness

1,4-Benzenedipropanol is unique due to the presence of propanol groups, which provide additional functionalization possibilities compared to its simpler analogs. This makes it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

3-[4-(3-hydroxypropyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDREDDDGVJRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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